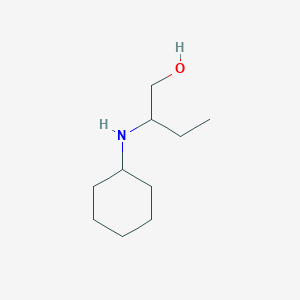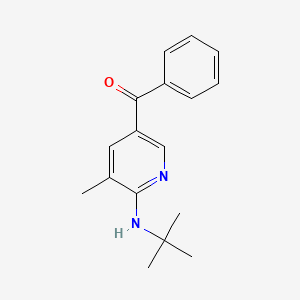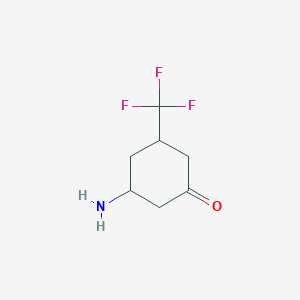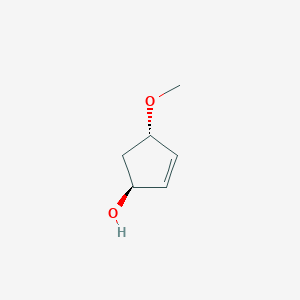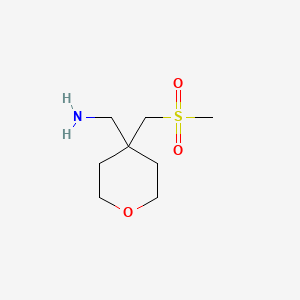![molecular formula C10H18N2O2 B13006053 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure consists of a pyrido[1,2-a]pyrazine core, which is a fused bicyclic system, and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the notable synthetic routes for 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid involves the nitro-Mannich reaction. This reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core through an unexpected nitro group displacement . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-2H-pyrido[1,2-a]pyrazine: A structurally similar compound with a different functional group.
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: Another bicyclic compound with a lactam moiety.
Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one: A related compound with a different ring structure.
Uniqueness
2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid is unique due to its specific acetic acid moiety attached to the bicyclic core. This structural feature may confer distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)8-11-5-6-12-4-2-1-3-9(12)7-11/h9H,1-8H2,(H,13,14) |
Clave InChI |
OZGBQDAQVJWCNU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCN(CC2C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


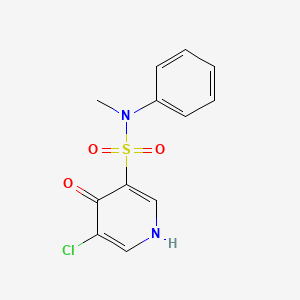
![6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13005977.png)
![tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13005983.png)

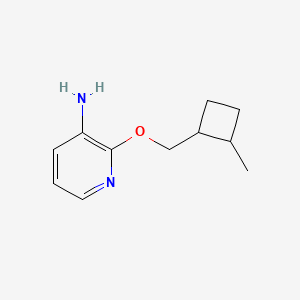


![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
